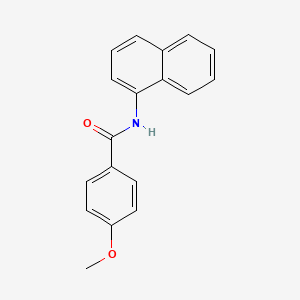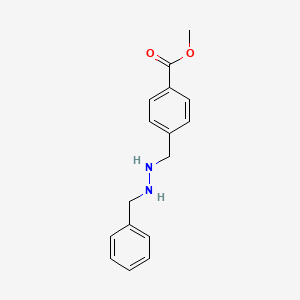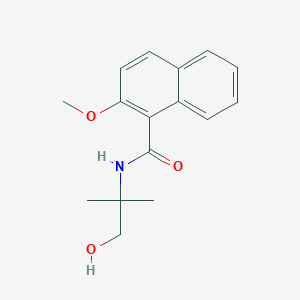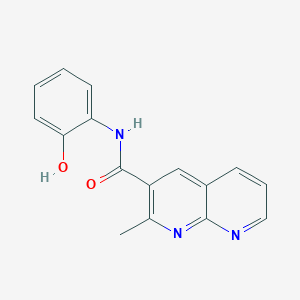
L-Methionine, N-4-quinazolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline ring, which is known for its biological activity, and a butanoic acid moiety, which contributes to its chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiolating agents.
Attachment of the Butanoic Acid Moiety: This step involves the coupling of the quinazoline derivative with a butanoic acid precursor, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of (S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically yields sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the methylthio group can undergo metabolic transformations, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid: Lacks the (S)-configuration, which may affect its biological activity.
4-(Methylthio)-2-(quinazolin-4-ylamino)pentanoic acid: Features a longer carbon chain, which can influence its chemical properties and reactivity.
4-(Ethylthio)-2-(quinazolin-4-ylamino)butanoic acid: Contains an ethylthio group instead of a methylthio group, altering its steric and electronic properties.
Uniqueness
(S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid is unique due to its specific (S)-configuration, which can significantly impact its interaction with biological targets and its overall activity. The presence of both the quinazoline ring and the butanoic acid moiety also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55040-15-8 |
|---|---|
Molekularformel |
C13H15N3O2S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C13H15N3O2S/c1-19-7-6-11(13(17)18)16-12-9-4-2-3-5-10(9)14-8-15-12/h2-5,8,11H,6-7H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
DCMPKVHODYRIOK-NSHDSACASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Kanonische SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)






![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


